molecular formula C12H17NO2 B3819476 N-[2-(4-methoxyphenyl)ethyl]propanamide CAS No. 67191-51-9

N-[2-(4-methoxyphenyl)ethyl]propanamide

Cat. No.: B3819476
CAS No.: 67191-51-9
M. Wt: 207.27 g/mol
InChI Key: UDEFFZOCDHVGPG-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyphenyl)ethyl]propanamide is a propanamide derivative featuring a 4-methoxyphenethylamine moiety linked via an amide bond. This compound belongs to a class of molecules with diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article compares its structural and functional attributes with similar compounds, focusing on substituent effects and biological activities.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-12(14)13-9-8-10-4-6-11(15-2)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEFFZOCDHVGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-methoxyphenyl)ethyl]propanamide typically involves the reaction of 4-methoxyphenethylamine with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-methoxyphenethylamine+propanoyl chlorideThis compound+HCl\text{4-methoxyphenethylamine} + \text{propanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-methoxyphenethylamine+propanoyl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-[2-(4-methoxyphenyl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.

Major Products:

    Oxidation: 4-hydroxyphenethylpropanamide.

    Reduction: N-[2-(4-methoxyphenyl)ethyl]propanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substitution at the Propanamide Core

Variations in substituents significantly influence pharmacological profiles. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference ID
N-[2-(4-Methoxyphenyl)ethyl]propanamide C₁₂H₁₇NO₂ 207.27 4-Methoxyphenethyl group Not explicitly reported
3-(5-(4-Bromophenyl)-2-furyl)-N-[2-(4-methoxyphenyl)ethyl]propanamide C₂₂H₂₂BrNO₃ 428.33 Bromophenyl-furyl group Not reported
2-(2,4-Dichlorophenoxy)-N-[2-(4-methoxyphenyl)ethyl]-N-(3-pentanyl)propanamide C₂₃H₂₉Cl₂NO₃ 438.39 Dichlorophenoxy, pentyl chain Not reported
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide C₂₅H₂₂ClN₃O 415.92 Indol-3-yl ethyl, chlorocarbazole Anti-inflammatory (COX/LOX inhibition)
Tasimelteon (Hetlioz®) C₁₅H₁₉NO₂ 245.32 Cyclopropylmethyl, dihydrobenzofuran Melatonin receptor agonist (Non-24 treatment)

Key Observations :

  • Halogenation : Bromine (in ) and chlorine (in ) enhance molecular weight and may improve receptor binding via hydrophobic/halogen interactions.
  • Alkyl Chains : Pentyl substituents () increase lipophilicity, affecting pharmacokinetics.

Functional Group Modifications

Amide vs. Hydrazide Derivatives
  • N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide (C₁₉H₁₇N₃O₄, MW 351.36) exhibits 1.4× higher antioxidant activity than ascorbic acid due to electron-donating isoindolinone and methoxyphenyl groups .
  • 3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives (e.g., thiadiazole, triazole) show cytotoxicity against glioblastoma U-87 (IC₅₀ < 10 µM), linked to hydrogen-bonding capabilities of hydrazide moieties .
Propanamide vs. Propenamide
  • 7’-(3’,4’-Dihydroxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propenamide (C₂₀H₂₁NO₄, MW 339.39) from Viola yedoensis demonstrates anti-complement activity (CH₅₀: 0.12–0.33 g·L⁻¹), attributed to α,β-unsaturated carbonyl enhancing electrophilicity .

Anti-Inflammatory Activity

  • N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide : Inhibits prostaglandin E₂/F₂α synthesis (COX) and lipoxygenase (LOX) via dual-binding interactions .
  • This compound analogs : Methoxy groups may enhance COX-2 selectivity, though direct evidence is lacking.

Antioxidant and Anticancer Activity

  • N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide: Radical scavenging activity (DPPH IC₅₀: ~25 µM) due to resonance-stabilized radicals from isoindolinone .
  • 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone: Most potent against glioblastoma U-87 (IC₅₀: 8.2 µM), likely via thioether-mediated ROS generation .

Neuroactivity

  • Tasimelteon : Targets melatonin receptors MT₁/MT₂ (EC₅₀: 0.2–0.5 nM), with cyclopropylmethyl optimizing receptor fit .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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